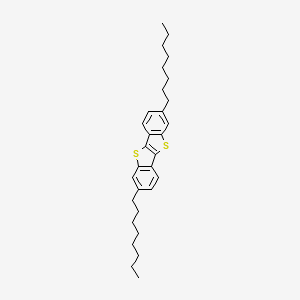

C8-Btbt

Description

Unparalleled Charge Transport

The herringbone-packed BTBT core enables anisotropic hole transport with:

- Record mobilities of 43 cm2/Vs in polycrystalline films

- Band-like transport characteristics below 150 K

- Low effective mass of 0.47m0 along the π-stacking direction

Table 2: Mobility benchmarks across fabrication methods

| Fabrication Technique | Mobility Range (cm2/Vs) | Reference |

|---|---|---|

| Off-center spin-coating | 25–43 | |

| Micro-contact printing | 18.8–24.3 | |

| Solution shearing | 15–30 | |

| Vacuum deposition | 6.1–12.0 |

Propriétés

IUPAC Name |

2,7-dioctyl-[1]benzothiolo[3,2-b][1]benzothiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40S2/c1-3-5-7-9-11-13-15-23-17-19-25-27(21-23)31-30-26-20-18-24(22-28(26)32-29(25)30)16-14-12-10-8-6-4-2/h17-22H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIGIVGUASXDPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=C(S3)C=C(C=C4)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Near-Equilibrium Growth Conditions

Physical vapor deposition (PVD) under near-equilibrium conditions enables the formation of C8-BTBT thin films with millimeter-scale crystalline domains. Atomic force microscopy (AFM) and X-ray spectromicroscopy analyses reveal that slow deposition rates (0.1–0.5 Å/s) at substrate temperatures of 80–100°C promote molecular self-assembly into highly ordered structures. The thiophene backbone adopts a tilt angle of 8° relative to the surface normal, as confirmed by electron diffraction tomography and near-edge X-ray absorption fine structure (NEXAFS) linear dichroism.

Molecular Orientation and Charge Transport

The PVD-derived films exhibit a herringbone packing motif (Figure 1c), which facilitates π-π stacking along the crystallographic a-axis. This orientation aligns the highest charge carrier mobility direction parallel to the substrate, yielding field-effect mobilities exceeding 10 cm²/V·s in optimized devices. However, achieving uniform domain alignment across entire substrates remains challenging, necessitating precise control over substrate surface energy and temperature gradients.

Solution-Based Thin Film Fabrication

Drop-Casting with External Temperature Gradients

Drop-casting this compound solutions (0.2–0.4 wt% in chlorobenzene) onto substrates subjected to temperature gradients (2.5–5°C/mm) induces directional crystal growth. The solvent evaporation front propagates from cooler (65°C) to warmer (68°C) regions, aligning this compound molecules with their long axis parallel to the gradient direction (Figure 1b). Polarization-dependent X-ray absorption fine structure (XAFS) measurements confirm a standing molecular orientation (tilt angle: 75–80° from substrate normal) and in-plane anisotropy in π*-orbital alignment.

Table 1: Molecular Orientation Parameters of Drop-Cast this compound Films

Spin-Coating Limitations

Spin-coated films (3000 rpm, chlorobenzene) exhibit isotropic molecular orientation and smaller crystalline domains (<0.1 mm²) due to rapid solvent evaporation. Grazing-incidence wide-angle X-ray scattering (GIWAXS) reveals polycrystalline textures with random in-plane orientations, limiting charge transport anisotropy.

Epitaxial Growth on Oriented Polymer Substrates

Melt-Draw Technique for Single-Crystal Arrays

Epitaxial growth of this compound on oriented isotactic polypropylene (iPP) substrates produces highly aligned single-crystal arrays. The melt-draw method involves:

-

Heating iPP to 180°C and stretching uniaxially to induce polymer chain alignment.

-

Depositing this compound via solvent vapor annealing (SVA) in a saturated chlorobenzene atmosphere.

-

Cooling to room temperature at 0.5°C/min to facilitate heteroepitaxial crystallization.

The lattice matching between iPP (6.65 Å chain spacing) and this compound (6.72 Å b-axis) enables coherent interfacial growth, yielding films with 95% crystallinity and mobilities of 15–18 cm²/V·s.

Structural Characterization

Synchrotron X-ray diffraction confirms epitaxial alignment, with this compound’s (001) plane parallel to iPP’s (040) plane. The unit cell parameters (a = 5.92 Å, b = 6.72 Å, c = 30.1 Å, α = 90°, β = 92.4°, γ = 90°) closely match single-crystal values (Table 2).

Table 2: Experimental vs. Simulated this compound Unit Cell Parameters

| Parameter | Experimental (293 K) | Simulated (300 K) |

|---|---|---|

| a (Å) | 5.92 | 5.90 ± 0.05 |

| b (Å) | 6.72 | 6.71 ± 0.03 |

| c (Å) | 30.1 | 30.0 ± 0.2 |

| β (°) | 92.4 | 91.0 ± 0.8 |

Thermal Stability and Phase Behavior

Analyse Des Réactions Chimiques

Types of Reactions

2,7-Dioctyl-1benzothiolo3,2-bbenzothiole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: m-CPBA, dichloromethane (DCM), room temperature.

Reduction: LiAlH4, tetrahydrofuran (THF), reflux.

Substitution: Bromine, iron(III) chloride (FeCl3), room temperature.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated benzothiophene derivatives.

Applications De Recherche Scientifique

Applications in Organic Field-Effect Transistors (OFETs)

C8-BTBT is extensively studied for its use in OFETs due to its high mobility and stability. Key findings include:

- Device Fabrication : this compound films are fabricated using solution processing techniques. The electrical properties of these films are influenced by ambient conditions, which can enhance their performance as sensors .

- Performance Metrics : Devices utilizing this compound have shown improved carrier mobilities and reduced contact resistance when exposed to specific environmental conditions, such as humidity .

Table 1: Performance Metrics of this compound-based OFETs

| Device Type | Carrier Mobility (cm²/Vs) | Threshold Voltage (V) | Contact Resistance (Ω) |

|---|---|---|---|

| This compound OTFT | ~8 | -2 | Low |

| This compound with UV Treatment | ~43 | -1 | Reduced |

Gas Sensing Applications

The sensitivity of this compound-based devices to ambient gases presents opportunities for gas sensing applications:

- Gas Sensor Development : Research indicates that this compound can be used to create devices sensitive to changes in ambient gases, such as water vapor, which affects the electrical characteristics of the semiconductor .

- Mechanism of Action : The interaction between water vapor and this compound enhances charge carrier mobility by passivating traps and defects within the semiconductor structure .

Biosensing Technologies

This compound's compatibility with biological systems opens avenues for biosensing applications:

- Electrolyte-Gated Organic Field-Effect Transistors (EGOFETs) : Recent studies demonstrate that this compound can be utilized in EGOFETs for biosensing applications. These devices can operate at low voltages (<0.5 V), making them suitable for detecting biological analytes in aqueous solutions .

- pH Sensitivity : The performance of this compound-based EGOFETs varies with the pH of the electrolyte, allowing for the development of sensitive biosensors that can detect changes in biological environments .

Case Study 1: Enhanced Electrical Performance

A study demonstrated that this compound OTFTs exhibited improved electrical performance when subjected to specific environmental treatments. The results indicated that exposure to water vapor significantly enhanced carrier mobilities compared to devices under dry conditions .

Case Study 2: Transparent Electronics

Research on this compound films revealed their potential use in transparent electronics due to their high transparency and mobility. This application is particularly relevant for display technologies where both transparency and electrical performance are critical .

Mécanisme D'action

The mechanism of action of 2,7-Dioctyl-1benzothiolo3,2-bbenzothiole in electronic applications involves its ability to facilitate charge transport. The compound’s molecular structure allows for efficient π-π stacking interactions, which enhance charge mobility . In perovskite solar cells, it acts as a hole transporting layer, improving the efficiency and stability of the device by facilitating hole extraction and transport .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Packing Differences

C8-BTBT is compared to other BTBT derivatives and structurally analogous semiconductors, such as BHH-BTBT, C10-DNTT, and Ph-BTBT-C10. Key distinctions include:

| Compound | Core Structure | Tilt Angle (°) | Side Chains | Key Structural Feature |

|---|---|---|---|---|

| This compound | BTBT (2 fused thiophenes) | 50–55 | C8 | Herringbone packing with face-edge tilt |

| BHH-BTBT | BTBT | 65 | Branched | Larger tilt angle due to steric hindrance |

| C10-DNTT | DNTT (4 fused thiophenes) | N/A | C10 | Extended core reduces thermal vibrations |

| Ph-BTBT-C10 | BTBT with phenyl group | ~50 | C10 | Modified core alters interfacial coupling |

- BHH-BTBT : Unlike this compound, BHH-BTBT adopts a larger tilt angle (65°) due to steric effects from branched side chains, which disrupts optimal π-stacking and reduces charge mobility .

- C10-DNTT: The dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) core in C10-DNTT has two additional benzene rings compared to BTBT. This extended conjugation strengthens intermolecular interactions, reducing thermal vibrations and dynamic disorder. While C10-DNTT shares similar packing with this compound, its longer core enhances intrinsic mobility .

Electronic and Transport Properties

| Compound | Hole Mobility (cm²/V·s) | Contact Resistance (Ω·cm) | Key Advantage |

|---|---|---|---|

| This compound | 0.22–8.08 | 67.0 | Balanced mobility and processability |

| C10-DNTT | 10–12 | ~67.0 | Superior mobility from reduced disorder |

| Ph-BTBT-C10 | 1.5–2.0 | 139.2 | Tunable interfacial properties |

- C10-DNTT : Exhibits higher intrinsic mobility (10–12 cm²/V·s) than this compound due to stronger intermolecular forces and reduced lattice vibrations .

- Ph-BTBT-C10 : The phenyl-modified BTBT core increases contact resistance (139.2 Ω·cm vs. 67.0 Ω·cm for this compound), highlighting the impact of core functionalization on charge injection .

Dynamic Disorder and Thermal Stability

This compound and C10-DNTT both exhibit low dynamic disorder, as shown by weak diffuse scattering in X-ray diffraction. However, the longer DNTT core in C10-DNTT further suppresses thermal vibrations, leading to sharper diffraction peaks and improved thermal stability . In contrast, BTT-core compounds (e.g., BHH-BTBT) with smaller tilt angles (44–46°) exhibit higher disorder due to less efficient molecular packing .

Processing and Morphology

- Solution Processability : this compound shares deposition parameters (e.g., gas blow coating at 3.75 cm/s) with TIPS-pentacene due to similar solubility and crystallization kinetics .

- Phase Separation: this compound readily undergoes vertical phase separation with polymers like polystyrene (PS) and poly(methyl methacrylate) (PMMA), forming layered structures that reduce interfacial traps. This property is less pronounced in rigid-core compounds like C10-DNTT .

- Crystallinity : this compound forms large, oriented crystals on substrates like PMMA, whereas BHH-BTBT requires precise temperature control to achieve comparable crystallinity .

Device Performance

- Transistors: this compound-based OTFTs achieve mobilities up to 8.08 cm²/V·s with nanocluster Al₂O₃ dielectrics, outperforming SiO₂-based devices (0.98 cm²/V·s) . C10-DNTT transistors, however, show higher mobility (10–12 cm²/V·s) but require more complex processing .

Activité Biologique

C8-BTBT, or 2,7-dioctylbenzothieno[3,2-b]benzothiophene, is a significant organic semiconductor known for its high charge carrier mobility and potential applications in organic electronics. This article explores the biological activity of this compound, including its interactions with biological systems, its use in biosensing applications, and relevant case studies.

Overview of this compound

This compound is a member of the benzothieno[3,2-b]benzothiophene family, which has garnered attention due to its favorable electronic properties. Its structure allows for high hole mobility, making it suitable for various applications in organic field-effect transistors (OFETs) and biosensors. The biological activity of this compound is primarily evaluated through its electrical characteristics when used in devices that interact with biological samples.

Electrical Characteristics and Biological Applications

This compound exhibits unique electrical properties that are influenced by environmental factors such as pH levels. Research indicates that the performance of devices using this compound can be optimized for biosensing applications by adjusting these parameters.

Table 1: Electrical Characteristics of this compound in Biosensing Applications

Case Study 1: EGOFETs for Biosensing

A study investigated the use of this compound-based electrolyte-gated organic field-effect transistors (EGOFETs) for biosensing applications. The research demonstrated that the electrical characteristics of EGOFETs could be significantly altered by the presence of polar analyte molecules in the electrolyte solution. The devices showed a notable pH sensitivity, particularly in slightly acidic conditions, making them suitable for detecting changes in biological environments.

- Findings : The devices maintained good performance across a range of pH levels (4.9 to 9.7), with a significant response to protons that could enhance charge carrier mobility through deep trap healing mechanisms .

Case Study 2: Thin-Film Growth and Charge Transport

Another study focused on the charge transport properties of this compound polymorphs during thermal cycling. The research highlighted how different phases of this compound influence its electrical resistivity and mobility.

- Findings : The temperature dependence showed that the monoclinic phase exhibited superior charge transport characteristics compared to other polymorphs, emphasizing the importance of structural integrity in biological sensing applications .

Molecular Dynamics and Phase Behavior

Recent studies have utilized molecular dynamics simulations to explore the phase behavior of this compound at various temperatures. These simulations revealed significant conformational changes in the alkyl side chains, which affect molecular packing and ultimately influence electronic properties.

Q & A

Q. How to conduct a systematic literature review on this compound’s optoelectronic applications?

- Methodological Answer : Search databases like ACS Publications and IEEE Xplore using keywords: "this compound AND (FET OR photodetector)". Filter by metrics (e.g., mobility >10 cm²/V·s) and prioritize studies with UPS/XPS validation . Use tools like Zotero to track citations and identify gaps (e.g., long-term stability data) .

Tables for Key Metrics

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.